The Chemical Structure, Synthesis, and Pharmacological Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde: A Technical Whitepaper
The Chemical Structure, Synthesis, and Pharmacological Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde: A Technical Whitepaper
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a highly privileged motif in modern medicinal chemistry, serving as the core structural foundation for numerous marketed therapeutics and bioactive compounds[1]. Known for its presence in blockbuster drugs, this fused bicyclic 5,6-heterocycle exhibits a broad spectrum of biological activities, ranging from anti-inflammatory to antitubercular properties[2]. Within this chemical family, 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde (CAS: 881841-58-3) serves as a critical, highly reactive intermediate. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and pharmacological potential, designed for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The molecular architecture of 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde is defined by three synergistic features:
-
The Imidazo[1,2-a]pyridine Core: This fused ring system provides a rigid, planar aromatic framework that facilitates π-π stacking interactions with biological targets. The bridgehead nitrogen enhances the potential for coordination with metal ions, making it highly valuable in both catalysis and metalloenzyme inhibition[3].
-
The 2-Carboxaldehyde Group (-CHO): Positioned at C2, this electrophilic aldehyde is highly reactive. It serves as a versatile synthetic handle for divergent functionalization, such as reductive aminations to form azetidine derivatives or Knoevenagel condensations[4].
-
The 5-Methoxy Group (-OCH3): The methoxy substituent at the C5 position acts as an electron-donating group (EDG) via resonance. This alters the electronic distribution of the pyridine ring, increasing the overall nucleophilicity of the core while simultaneously providing a hydrogen-bond acceptor that can improve aqueous solubility and target binding affinity.
Table 1: Physicochemical and Computed Properties of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde
| Property | Value | Causality / Significance |
| CAS Number | 881841-58-3 | Unique chemical identifier for procurement and literature tracking. |
| Molecular Formula | C9H8N2O2 | Dictates the exact atomic composition and mass. |
| Molecular Weight | 176.17 g/mol | Low MW ensures high ligand efficiency and room for further functionalization without violating Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 0 | Increases lipophilicity, aiding in passive membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N, O, O) | Facilitates key interactions with kinase hinge regions or other target binding pockets. |
| Rotatable Bonds | 2 | Low structural flexibility minimizes the entropic penalty upon target binding. |
Synthetic Methodology & Mechanistic Causality
The synthesis of imidazo[1,2-a]pyridine-2-carboxaldehydes typically relies on a convergent Tschitschibabin-type condensation[1]. The specific assembly of the 5-methoxy derivative requires the coupling of 6-methoxy-pyridin-2-amine with a three-carbon electrophile, such as bromopyruvaldehyde[4].
Protocol 1: Convergent Synthesis of 5-Methoxy-Imidazo[1,2-a]pyridine-2-carboxaldehyde
-
Objective: To construct the fused bicyclic core while maintaining the integrity of the reactive aldehyde.
-
Self-Validating Mechanism: The reaction progress is monitored via Thin Layer Chromatography (TLC). The disappearance of the highly polar amine precursor and the emergence of a UV-active, less polar fluorescent spot confirms successful cyclization.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1.0 equivalent of in anhydrous N,N-dimethylformamide (DMF)[4].
-
Causality: DMF is a polar aprotic solvent that solvates the reactants without hydrogen-bonding to the nucleophilic exocyclic amine, thereby maximizing its reactivity.
-
-
Electrophilic Addition: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of bromopyruvaldehyde (or its synthetic acetal equivalent, 3-bromo-2,2-dimethoxypropanal, to protect the aldehyde during cyclization).
-
Causality: Cooling prevents uncontrolled exothermic side reactions and minimizes the polymerization of the reactive aldehyde. The exocyclic amine nitrogen attacks the α-carbon of the bromo-compound via an SN2 mechanism.
-
-
Cyclization and Dehydration: Elevate the temperature to 80°C for 4-6 hours.
-
Causality: Thermal energy is required to drive the intramolecular nucleophilic attack of the pyridine ring nitrogen (which becomes the bridgehead N4) onto the intermediate carbonyl, followed by the elimination of water to restore aromaticity.
-
-
Work-up and Deprotection: If an acetal-protected precursor was used, treat the crude mixture with dilute aqueous HCl to liberate the free 2-carboxaldehyde. Neutralize with saturated NaHCO3 and extract with ethyl acetate.
-
Purification: Purify the organic layer via silica gel column chromatography using a Hexane/Ethyl Acetate gradient to yield the pure product.
Figure 1: Convergent synthetic workflow for 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde.
Pharmacological Potential & Biological Activity
The imidazo[1,2-a]pyridine class is renowned for its diverse pharmacological profile. Recent literature highlights its exponential growth in medicinal chemistry, particularly as a privileged scaffold for drug discovery targeting kinases, tubulin, and mycobacterial enzymes[1].
-
Kinase Inhibition (IRAK4): Imidazo[1,2-a]pyridines have been extensively developed as inhibitors of[5]. IRAK4 is a critical node in the innate immune system, mediating signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor. By binding to the ATP pocket of IRAK4, these derivatives halt the downstream activation of IRAK1 and the NF-κB pathway, offering therapeutic potential for autoimmune and inflammatory diseases[5]. The 5-methoxy group occupies specific hydrophobic sub-pockets, while the C2 aldehyde allows for the attachment of target-specific moieties.
-
Antitubercular Activity: Scaffold hopping strategies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis[6]. They selectively target mycobacterial ATP synthase or pantoate-beta-alanine ligase, exhibiting nanomolar minimum inhibitory concentrations (MIC) against multidrug-resistant strains[6].
Figure 2: Inhibition of the IRAK4/NF-κB inflammatory signaling pathway by imidazo[1,2-a]pyridines.
Experimental Protocols: Validation & Characterization
To ensure the trustworthiness of the synthesized 5-methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde, rigorous analytical validation is required. The imidazo[1,2-a]pyridine scaffold is inherently fluorescent, making photophysical characterization a valuable orthogonal validation tool alongside standard NMR[4].
Protocol 2: Photophysical and Structural Validation
-
Objective: To confirm the molecular structure and assess the electronic properties of the synthesized compound.
-
Self-Validating Mechanism: The presence of the aldehyde proton in 1H-NMR directly correlates with the expected chemical shift (~9.8-10.5 ppm). Concurrently, UV-Vis absorption bands validate the extended π-conjugation of the fused ring system.
Step-by-Step Methodology:
-
Nuclear Magnetic Resonance (1H-NMR & 13C-NMR):
-
Sample Prep: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl3) or DMSO-d6.
-
Execution: Acquire spectra at 400 MHz (1H) and 100 MHz (13C).
-
Causality: The highly deshielded aldehyde proton will appear as a distinct singlet downfield (>9.8 ppm). The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm. The bridgehead nitrogen and the methoxy group will induce specific shielding/deshielding patterns on the aromatic protons, confirming the regiochemistry of the cyclization.
-
-
UV-Visible and Fluorescence Spectroscopy:
-
Sample Prep: Prepare a 10 μM solution of the compound in spectroscopic-grade ethanol.
-
Execution: Record the absorption spectrum from 200 to 500 nm. Excite the sample at its absorption maximum (λmax) to record the emission spectrum.
-
Causality: The imidazo[1,2-a]pyridine core exhibits characteristic multiple absorption bands due to π-π* and n-π* transitions[4]. The emission spectrum will confirm the fluorophoric nature of the scaffold, which is highly sensitive to the electron-donating 5-methoxy group, often resulting in a bathochromic (red) shift compared to the unsubstituted core.
-
Conclusion
5-Methoxy-imidazo[1,2-a]pyridine-2-carboxaldehyde is a structurally compact, highly versatile building block in medicinal chemistry. Its unique combination of a reactive electrophilic center and an electron-rich, privileged heterocyclic core allows researchers to rapidly generate diverse libraries of bioactive compounds. Whether targeting critical kinases like IRAK4 in inflammation or essential enzymes in drug-resistant tuberculosis, this scaffold remains at the forefront of rational drug design.
References
-
Narayan A., et al. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022)." PubMed / NIH.[Link]
-
ACS Publications. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[Link]
-
Samanta S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[Link]
- Google Patents. "Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 118000-43-4: IMIDAZO[1,2-A]PYRIDINE-2-CARBALDEHYDE [cymitquimica.com]
- 4. 2-(Azetidin-2-yl)imidazo[1,2-a]pyridine | Benchchem [benchchem.com]
- 5. CN114245796A - Imidazo [1,2-a ] pyridinyl derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
